molecular formula C26H23ClN2O4S B2455962 2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866725-41-9

2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No. B2455962
CAS RN: 866725-41-9
M. Wt: 494.99
InChI Key: WPHFBAZVFUHXKM-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H23ClN2O4S and its molecular weight is 494.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis of 2,3,4-Trisubstituted Pyrrole Derivatives

The compound has been investigated for its role in the synthesis of 2,3,4-trisubstituted pyrrole derivatives. Researchers have developed an efficient base-catalyzed [3 + 2] cyclization between isocyanides and 4-(arylidene)-2-substituted oxazol-5(4H)-ones using this compound. The resulting pyrrole derivatives exhibit interesting properties and potential applications .

Reducing Agent for Gold Nanoparticles

Another intriguing application involves the compound acting as a novel reducing agent for the one-step synthesis of size-optimized gold nanoparticles. Researchers have successfully grown single crystals of the organic benzophenone derivative 2,3,4-trihydroxybenzophenone using a slow evaporation growth technique. These crystals have shown promise in nanoparticle synthesis .

Preparation of 2,3,4-Trifluoronitrobenzene

The compound has been utilized in the preparation of 2,3,4-trifluoronitrobenzene. The process involves a four-step sequence: diazotization of 2,6-dichloroaminobenzene, Schiemann reaction of the obtained diazonium borofluoride, nitration, and fluorination with potassium fluoride. This synthesis provides relatively higher yields of the desired product .

properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4S/c1-3-18-7-12-23-22(14-18)26(31)24(34(32,33)21-10-8-19(27)9-11-21)15-29(23)16-25(30)28-20-6-4-5-17(2)13-20/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHFBAZVFUHXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide

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